Benzene, 1,2-diethynyl-4-nitro-
Description
"Benzene, 1,2-diethynyl-4-nitro-" is a nitro-substituted benzene derivative with two ethynyl (-C≡CH) groups at the 1 and 2 positions and a nitro (-NO₂) group at the 4 position.
The ethynyl groups introduce sp-hybridized carbons, enhancing electron withdrawal and conjugation compared to alkyl or alkoxy substituents. This unique combination likely influences its electronic behavior, reactivity, and stability, making it distinct from other nitrobenzene derivatives.
Properties
CAS No. |
302346-44-7 |
|---|---|
Molecular Formula |
C10H5NO2 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1,2-diethynyl-4-nitrobenzene |
InChI |
InChI=1S/C10H5NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h1-2,5-7H |
InChI Key |
QPXPYIVDFFUGPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-diethynyl-4-nitro- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1,2-diethynyl-4-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl or nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,2-diethynyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and reactivity patterns.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a probe in biochemical studies.
Industry: Possible use in the production of advanced materials, such as polymers or electronic components, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of Benzene, 1,2-diethynyl-4-nitro- depends on the specific reactions it undergoes. For example:
Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. The ethynyl groups can also influence the reactivity through conjugation and inductive effects.
Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically facilitated by a catalyst or reducing agent.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
Reactivity and Stability
- Reduction of Nitro Group : The nitro group in all compounds can be reduced to an amine (-NH₂). However, the ethynyl groups in "1,2-diethynyl-4-nitro-" may alter reaction pathways due to conjugation effects or steric hindrance .
- Electrophilic Substitution : Nitro groups direct incoming electrophiles to the meta position. Ethynyl groups, being ortho/para-directing but deactivating, could compete with nitro’s meta-directing effects, leading to complex regioselectivity .
- Stability : Ethynyl groups are prone to oxidation or side reactions under acidic or oxidizing conditions, making "1,2-diethynyl-4-nitro-" less stable than methyl- or methoxy-substituted analogs .
Electron-Stimulated Desorption (ESD) Behavior
Studies on nitrobenzene derivatives adsorbed on metal surfaces (e.g., Pt) reveal that substituents influence fragmentation yields during electron irradiation :
- Anion vs. Cation Yields : Nitro groups enhance anion stabilization due to electron withdrawal. Ethynyl groups may further increase anion yields by delocalizing negative charges through conjugation .
- Fragmentation Pathways : Lighter fragments (e.g., H⁻, CH₃⁻) dominate in ESD due to lower desorption energies. Heavier substituents like ethynyl groups could reduce fragment mobility, altering yields compared to methyl or methoxy analogs .
Data Tables
Table 1: Physical Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
